Differential NK1/NK2 Dual Antagonism Profile vs. Selective Antagonists
ZD6021 is a dual NK1/NK2 antagonist with a defined selectivity profile. In contrast to the highly selective NK1 antagonist aprepitant (Ki = 3 nM for hNK1, with negligible NK2 activity) or the selective NK2 antagonist SR48968, ZD6021 displays potent affinity for both receptors [1]. Its binding affinity (Ki) for the cloned human NK1, NK2, and NK3 receptors is 0.12 nM, 0.64 nM, and 74 nM, respectively, indicating an ~5-fold selectivity for NK1 over NK2 and a much larger window over NK3 [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | NK1: 0.12 nM; NK2: 0.64 nM; NK3: 74 nM |
| Comparator Or Baseline | Aprepitant: NK1 = 3 nM; NK2 activity not reported as significant. CP-99994: NK1 = 0.25 nM. SR48968: selective NK2 antagonist. |
| Quantified Difference | ZD6021 is 25-fold more potent at NK1 than aprepitant and 2-fold more potent than CP-99994 in this assay. It is the only compound with defined, potent dual NK1/NK2 activity. |
| Conditions | Radioligand binding assays using cloned human NK1, NK2, and NK3 receptors. |
Why This Matters
This specific dual antagonism profile, not found in the comparators, is essential for studies investigating the interplay between NK1 and NK2 receptor pathways, making ZD6021 the appropriate tool compound.
- [1] Rumsey WL, et al. Pharmacological characterization of ZD6021: a novel, orally active antagonist of the tachykinin receptors. J Pharmacol Exp Ther. 2001;298(1):307-15. View Source
